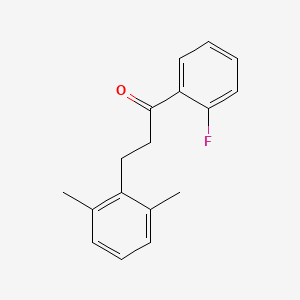

3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-6-5-7-13(2)14(12)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAUFFAUMRRNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644800 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-02-7 | |

| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone

This document provides a comprehensive, research-level guide to a robust synthetic pathway for this compound. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to offer a deep dive into the causality behind experimental choices, ensuring both scientific integrity and practical applicability. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Strategic Overview: A Convergent Synthesis Approach

The target molecule, this compound, is a diaryl ketone derivative. Its structure lends itself to a convergent synthesis strategy, which involves the independent synthesis of key fragments followed by a final, decisive coupling reaction. This approach offers superior control over the purity of intermediates and generally leads to higher overall yields compared to a linear synthesis.

Our strategy hinges on the formation of a crucial carbon-carbon bond between the C3 of the propiophenone core and the C1 of the 2,6-dimethylphenyl ring. A retrosynthetic analysis reveals a logical disconnection at this bond, suggesting a cross-coupling reaction as the key step.

Retrosynthetic Pathway

The disconnection strategy is visualized below, tracing the target molecule back to readily available commercial starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two primary synthons: a nucleophilic 2,6-dimethylphenyl unit, realized as a Grignard reagent, and an electrophilic 2'-fluoropropiophenone core, accessible via a Friedel-Crafts acylation. The final bond formation is strategically achieved through a Kumada cross-coupling reaction, a reliable method for constructing C(sp²)-C(sp³) bonds.[1][2]

Module 1: Synthesis of the Nucleophilic Partner: 2,6-Dimethylphenylmagnesium Bromide

The preparation of a Grignard reagent is a foundational technique in organic synthesis, providing a potent carbon nucleophile.[3] The steric hindrance from the two ortho-methyl groups on the phenyl ring necessitates careful control of reaction conditions to ensure efficient formation.

Expertise & Causality:

The choice of an ethereal solvent like Tetrahydrofuran (THF) is critical. THF's ability to solvate the magnesium ion stabilizes the forming Grignard reagent. The reaction is notoriously sensitive to moisture and atmospheric oxygen; therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[4] Initiation can be challenging and is often facilitated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane, which react with the magnesium surface to expose a fresh, reactive layer.[5]

Experimental Protocol: 2,6-Dimethylphenylmagnesium Bromide

-

Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.

-

Reagents: To the flask, add magnesium turnings (1.2 eq).

-

Initiation: Add a small crystal of iodine. Place anhydrous THF in the dropping funnel.

-

Formation: Slowly add a solution of 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous THF to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle refluxing is observed.

-

Completion: Once the initial exotherm subsides, continue adding the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.[4]

-

Quantification: After cooling to room temperature, the concentration of the Grignard reagent should be determined by titration before use in the subsequent coupling step.

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Equivalents | Key Properties |

| Magnesium Turnings | 24.31 | 1.2 | Highly reactive metal; keep dry. |

| 2-Bromo-1,3-dimethylbenzene | 185.06 | 1.0 | Liquid; moisture sensitive. |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous; ether solvent. |

| Iodine | 253.81 | Catalyst | Initiator; solid. |

Caption: Workflow for Grignard reagent preparation.

Module 2: Synthesis of the Electrophilic Partner: 3-Chloro-1-(2-fluorophenyl)propan-1-one

The electrophilic coupling partner is synthesized via a Friedel-Crafts acylation. This classic reaction forms an acyl-aryl bond through an electrophilic aromatic substitution mechanism.[6][7]

Expertise & Causality:

The reaction between fluorobenzene and 3-chloropropionyl chloride is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[8] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex), which is then attacked by the electron-rich fluorobenzene ring.[9] The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers. The desired ortho-isomer must be separated from the major para-isomer, typically by column chromatography. The reaction must be performed under anhydrous conditions as AlCl₃ reacts violently with water.[10]

Experimental Protocol: 3-Chloro-1-(2-fluorophenyl)propan-1-one

-

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Acylium Formation: Cool the suspension to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride (1.0 eq) to the mixture. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Acylation: Add fluorobenzene (1.5 eq) dropwise to the cooled mixture, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl. This will decompose the aluminum chloride complex.

-

Work-up & Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired 2'-fluoro isomer.[11]

Friedel-Crafts Acylation Mechanism

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Module 3: The Key Coupling Step: Kumada Cross-Coupling

The Kumada coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between a Grignard reagent and an organic halide.[12][13] It is particularly effective for this synthesis due to the commercial availability of the required precursors and the high efficiency of the reaction.

Expertise & Causality:

This reaction is typically catalyzed by palladium or nickel complexes bearing phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[12] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the electrophile.

-

Transmetalation: The 2,6-dimethylphenyl group is transferred from the magnesium of the Grignard reagent to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reaction pathway while minimizing side reactions like β-hydride elimination or homocoupling of the Grignard reagent.

Experimental Protocol: Kumada Coupling

-

Setup: To a flame-dried Schlenk flask under nitrogen, add the electrophile, 3-chloro-1-(2-fluorophenyl)propan-1-one (1.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

-

Solvent: Add anhydrous THF as the solvent.

-

Grignard Addition: Cool the solution to 0 °C. Slowly add the previously prepared solution of 2,6-dimethylphenylmagnesium bromide (1.1-1.3 eq) via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.

-

Quenching & Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude oil via flash column chromatography to yield the final product.

Kumada Catalytic Cycle

Caption: Simplified Kumada cross-coupling catalytic cycle.

Product Purification and Characterization

Final purification is essential to obtain the target compound with high purity, suitable for further applications.

-

Purification Technique: Flash column chromatography on silica gel is the method of choice. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the product from unreacted starting materials and catalyst residues.

-

Characterization: The structure and purity of the final product, this compound, must be confirmed by standard analytical techniques.

Expected Analytical Data

| Analysis Type | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both rings, with characteristic splitting patterns. Two singlets for the ortho-methyl groups. Two triplets for the ethylene bridge protons. |

| ¹³C NMR | Resonances for all 17 carbon atoms, including the carbonyl carbon (~195-205 ppm), and the C-F coupled carbon in the fluorophenyl ring. |

| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride.[14] |

| Mass Spec (MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₇H₁₇FO.[15] |

| Appearance | Likely a pale yellow oil or a low-melting solid.[15] |

Conclusion

The described three-module, convergent synthesis provides a reliable and scalable pathway to this compound. By leveraging well-established reactions—Grignard formation, Friedel-Crafts acylation, and Kumada cross-coupling—this guide offers a robust framework for its preparation. The emphasis on understanding the underlying principles of each step ensures that researchers can troubleshoot and adapt the procedures as needed, embodying the core principles of expertise and trustworthiness required in modern chemical synthesis.

References

-

University Press, C. (n.d.). Friedel-Crafts Reaction. Available at: [Link] [Accessed 14 February 2026].

-

Wikipedia. (2023). Kumada coupling. Available at: [Link] [Accessed 14 February 2026].

-

NROChemistry. (n.d.). Kumada Coupling. Available at: [Link] [Accessed 14 February 2026].

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Available at: [Link] [Accessed 14 February 2026].

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Available at: [Link] [Accessed 14 February 2026].

-

OpenStax. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link] [Accessed 14 February 2026].

- Google Patents. (n.d.). EP1836184B1 - Improved process for the kumada coupling reaction.

-

Boston College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link] [Accessed 14 February 2026].

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link] [Accessed 14 February 2026].

-

LookChem. (n.d.). Cas 898755-02-7, this compound. Available at: [Link] [Accessed 14 February 2026].

-

SyntheticPage. (2012). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. Available at: [Link] [Accessed 14 February 2026].

-

ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link] [Accessed 14 February 2026].

-

Organic Syntheses. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of... Available at: [Link] [Accessed 14 February 2026].

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link] [Accessed 14 February 2026].

-

Royal Society of Chemistry. (2023). Synthesis and characterisation of new silicon–perfluoropropenyl compounds. RSC Advances. Available at: [Link] [Accessed 14 February 2026].

Sources

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. Kumada Coupling [organic-chemistry.org]

- 3. グリニャール試薬 [sigmaaldrich.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Kumada Coupling | NROChemistry [nrochemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Synthesis and characterisation of new silicon–perfluoropropenyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. lookchem.com [lookchem.com]

3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone solubility and stability studies

Technical Whitepaper: Physicochemical Profiling of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone

Subject: Solubility and Stability Protocol Design for Lipophilic Ketone Derivatives Compound Code: DFP-26 (Internal Designation) CAS Registry: 898755-02-7

Executive Summary

This technical guide outlines the characterization framework for This compound (herein referred to as DFP-26 ). DFP-26 is a highly lipophilic small molecule characterized by a propiophenone core, sterically hindered by a 2,6-dimethylphenyl substitution and electronically modulated by an ortho-fluorine atom.

Due to its calculated LogP (~4.4) and lack of ionizable groups in the physiological pH range, DFP-26 presents significant formulation challenges typical of BCS Class II (Biopharmaceutics Classification System) compounds. This guide defines the standard operating procedures (SOPs) for establishing its thermodynamic solubility profile and forced degradation pathways, complying with ICH Q1A (R2) and USP <1236> standards.

Molecular Architecture & Predicted Properties

Understanding the structural activity relationship (SAR) is prerequisite to experimental design.

-

Core Scaffold: Propiophenone (1-phenylpropan-1-one).

-

Steric Shielding: The 2,6-dimethylphenyl moiety at the

-position provides significant steric bulk. This likely inhibits enzymatic attack but also disrupts crystal lattice packing, potentially creating polymorphs. -

Electronic Modulation: The 2'-fluoro substituent on the benzoyl ring withdraws electron density from the carbonyl carbon, potentially increasing susceptibility to nucleophilic attack (hydrolysis) under extreme basic conditions, though the steric bulk may mitigate this.

| Property | Value (Predicted/Calculated) | Implication for Study Design |

| Molecular Weight | 256.32 g/mol | Small molecule; suitable for HPLC-UV/MS. |

| LogP (Octanol/Water) | ~4.4 | Highly lipophilic; practically insoluble in water. |

| pKa | Non-ionizable (Neutral) | Solubility will be pH-independent in physiological range. |

| H-Bond Donors/Acceptors | 0 / 2 | Limited aqueous interaction; requires surfactants. |

Solubility Profiling: Protocols & Methodology

For NCEs like DFP-26, distinguishing between Kinetic Solubility (discovery phase) and Thermodynamic Solubility (development phase) is critical. This protocol focuses on Thermodynamic Solubility using the Saturation Shake-Flask method (USP <1236>), the gold standard for regulatory submissions.

Experimental Workflow (Graphviz)

Caption: Thermodynamic solubility workflow complying with USP <1236> guidelines.

Detailed Protocol: Saturation Shake-Flask

-

Media Preparation:

-

0.1N HCl (pH 1.2): Mimics gastric environment.

-

Phosphate Buffer (pH 6.8): Mimics intestinal environment.

-

FaSSIF (Fasted State Simulated Intestinal Fluid): Contains taurocholate and lecithin. Critical for DFP-26 as lipophilic compounds often show 10–100x higher solubility in biorelevant media due to micellar solubilization.

-

-

Procedure:

-

Add excess DFP-26 solid (~10 mg) to 2 mL of each medium in borosilicate glass vials.

-

Incubate in an orbital shaker at 37°C ± 0.5°C for 24 hours.

-

Filtration: Filter supernatant using a 0.45 µm PVDF filter . Note: Do not use Nylon filters as lipophilic ketones may adsorb to the membrane.

-

Dilution: Immediately dilute filtrate 1:1 with Acetonitrile to prevent precipitation during cooling.

-

-

Quantification: Analyze via HPLC-UV against a standard curve prepared in Methanol.

Stability Studies: Forced Degradation

Stability profiling establishes the "intrinsic stability" of the molecule and validates the analytical method's specificity (ability to detect impurities).

Stress Testing Matrix (ICH Q1A)

DFP-26 contains a ketone and alkyl-aryl moieties. The primary degradation risks are oxidation (benzylic positions) and photolysis .

| Stressor | Condition | Duration | Target Degradation | Mechanism |

| Acid Hydrolysis | 1N HCl, 60°C | 24–48 hrs | 5–20% | Unlikely to hydrolyze (no ester/amide), but may induce keto-enol tautomerism. |

| Base Hydrolysis | 1N NaOH, 60°C | 24–48 hrs | 5–20% | Potential nucleophilic attack at carbonyl; retro-aldol type cleavage. |

| Oxidation | 3% | 4–24 hrs | 5–20% | High Risk. Oxidation of benzylic carbons (next to phenyl rings). |

| Thermal | 80°C (Solid state) | 7 days | <5% | Physical stability (polymorph conversion). |

| Photolysis | UV/Vis (1.2M lux hrs) | ~5 days | Variable | Radical formation at carbonyl; Norrish Type I/II cleavage. |

Degradation Pathway Logic (Graphviz)

Caption: Hypothesized degradation pathways for DFP-26 under oxidative and photolytic stress.

Analytical Method Validation (HPLC)

To support the above studies, a "Stability-Indicating Method" (SIM) is required.[1][2] The method must separate the parent peak from all degradants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: High organic start due to lipophilicity.

-

0 min: 50% B

-

10 min: 90% B

-

12 min: 90% B

-

-

Detection: UV at 254 nm (aromatic rings) and 210 nm (carbonyl).

-

Flow Rate: 1.0 mL/min.

Validation Criteria:

-

Linearity:

over 10–100 µg/mL. -

Resolution (

): > 1.5 between DFP-26 and nearest degradant peak.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] (2003).[3] Available at: [Link]

-

United States Pharmacopeia (USP). <1236> Solubility Measurements.[4] USP-NF. Available at: [Link]

-

LookChem. this compound Product Data. (Accessed 2024).[5] Available at: [Link][6]

-

Biorelevant.com. Mechanisms of Solubilization in FaSSIF/FeSSIF. Available at: [Link]

Sources

- 1. sgs.com [sgs.com]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. biorelevant.com [biorelevant.com]

- 5. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C17H16F2O | CID 24726368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

Unveiling the Therapeutic Potential of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel synthetic compound, 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone. In the absence of direct empirical data for this specific molecule, this document outlines a robust, hypothesis-driven approach for its pharmacological investigation. By deconstructing its chemical architecture, we infer potential biological interactions based on well-established structure-activity relationships of analogous compounds. The primary hypothesis centers on the modulation of monoamine transporters, given the compound's core propiophenone structure, which is characteristic of synthetic cathinones. Furthermore, this guide explores secondary potential targets, including pathways involved in inflammation and ion channel modulation, which have been associated with other propiophenone derivatives. Detailed, field-proven experimental protocols for target validation are provided, alongside in silico strategies, to offer a complete roadmap for researchers and drug development professionals. This document is intended to serve as a foundational resource for initiating a comprehensive investigation into the therapeutic promise of this compound.

Introduction: Deconstructing this compound for Therapeutic Target Inference

This compound is a synthetic organic molecule for which the biological activity and therapeutic potential remain uncharacterized in publicly available literature. Its chemical structure, however, presents several key features that allow for the formulation of well-grounded hypotheses regarding its potential pharmacological targets. The molecule can be dissected into three primary components:

-

The Propiophenone Core: This β-keto amphetamine-like scaffold is the cornerstone of the molecule's predicted pharmacology. It is a defining feature of the synthetic cathinone class of compounds, which are known to interact with monoamine transporters.[1][2]

-

The 2,6-Dimethylphenyl Moiety: The substitution on the phenyl ring is anticipated to significantly influence the compound's binding affinity and selectivity for its targets. The steric hindrance and electronic effects of the two methyl groups at the 2 and 6 positions are critical determinants of its interaction with target proteins.

-

The 2'-Fluoro Substitution: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and blood-brain barrier penetration.[3][4] Its position on the second phenyl ring will likely modulate the molecule's pharmacokinetic and pharmacodynamic properties.

Given the structural analogy to synthetic cathinones, the primary hypothesis of this guide is that this compound functions as a modulator of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[5][6] Alterations in monoaminergic neurotransmission are central to the pathophysiology of numerous neurological and psychiatric disorders, making these transporters high-value therapeutic targets.

Furthermore, broader classes of propiophenone derivatives have been reported to exhibit other biological activities, including anti-inflammatory and antidiabetic effects, as well as the ability to modulate ion channels.[7][8] Therefore, a comprehensive investigation should also consider these secondary, yet potentially significant, therapeutic avenues.

This guide will now delve into the specifics of these potential targets, outlining the scientific rationale and providing detailed protocols for their experimental validation.

Primary Hypothesized Targets: Monoamine Transporters (DAT, NET, SERT)

The primary mechanism of action for synthetic cathinones involves the inhibition of monoamine reuptake or the induction of neurotransmitter release by targeting DAT, NET, and SERT.[1][2][6] The specific action as either a reuptake inhibitor (like cocaine) or a releasing agent (like amphetamine) is determined by subtle structural variations.[2]

The substitutions on this compound are expected to fine-tune its potency and selectivity for these transporters. For instance, bulky substituents on the phenyl ring have been shown to influence selectivity between DAT and SERT.[5] The 2,6-dimethylphenyl group's steric bulk could confer a unique selectivity profile. The 2'-fluoro group, with its high electronegativity, could alter binding interactions within the transporter's binding pocket.[3][9]

In Silico Prediction of Monoamine Transporter Interaction

Prior to in vitro experimentation, computational docking studies can provide valuable insights into the potential binding modes and affinities of this compound with DAT, NET, and SERT.

Experimental Protocol: Molecular Docking

-

Protein Structure Preparation: Obtain high-resolution crystal structures of human DAT, NET, and SERT from the Protein Data Bank (PDB). If crystal structures are unavailable, homology models can be constructed based on related transporter structures. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and define rotatable bonds.

-

Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand within the defined binding sites of each transporter. The binding site is typically defined based on the location of known ligands or endogenous substrates.

-

Scoring and Analysis: Analyze the docking results based on the predicted binding energy scores and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. Compare the predicted binding mode to that of known transporter inhibitors or substrates.

Diagram: In Silico Docking Workflow

Caption: Workflow for in vitro anti-inflammatory screening.

Ion Channel Modulation

The diverse structures of propiophenone derivatives suggest they could interact with various ion channels, which are critical regulators of cellular excitability and signaling. [10][11] Experimental Protocol: Electrophysiological Assays

Patch-clamp electrophysiology is the gold standard for studying ion channel function and modulation. [12][13]

-

Cell Culture: Use cell lines stably expressing the ion channel of interest (e.g., voltage-gated sodium, potassium, or calcium channels).

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the ionic currents flowing through the channels.

-

Compound Application: Apply this compound to the cells at various concentrations.

-

Data Acquisition and Analysis: Record changes in the current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence of the channel in the presence of the compound. Determine the IC₅₀ or EC₅₀ for the modulatory effect.

Table 2: Data Summary for Secondary Target Assays

| Target Class | Assay | Parameter Measured | Indication of Activity |

| Inflammation | Griess Assay, ELISA, NF-κB Reporter | IC₅₀ (µM) | Inhibition of NO, pro-inflammatory cytokines, or NF-κB activation. |

| Ion Channels | Patch-Clamp Electrophysiology | IC₅₀/EC₅₀ (µM), Change in current properties | Alteration of ion channel current amplitude or kinetics. |

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to elucidating the potential therapeutic targets of this compound. Based on its structural features, the primary hypothesis points towards the modulation of monoamine transporters, with significant potential for applications in neurology and psychiatry. The exploration of secondary targets in inflammation and ion channel modulation further broadens the scope of its potential therapeutic utility.

The experimental protocols detailed herein provide a clear path for researchers to validate these hypotheses, moving from in silico predictions to robust in vitro characterization. Positive findings from these initial studies would warrant further investigation into the compound's in vivo efficacy, pharmacokinetic profile, and safety. Ultimately, the comprehensive approach laid out in this guide will be instrumental in determining whether this compound holds promise as a novel therapeutic agent.

References

- Baumann, M. H., & Volkow, N. D. (2016). Neuropharmacology of Synthetic Cathinones. Current topics in behavioral neurosciences, 29, 119–142.

- Glennon, R. A. (2014). Synthetic cathinones: a new and emerging class of abused drugs. Medicinal research reviews, 34(5), 859–889.

- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 361(3), 422–432.

- Bonano, J. S., Sakloth, F., Partilla, J. S., & Baumann, M. H. (2015). Structure-activity relationships of para-substituted methcathinone analogs at monoamine transporters in rat brain. Neuropsychopharmacology, 40(7), 1779–1788.

- Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

- Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening. Nature reviews. Drug discovery, 7(4), 358–368.

- Volpe, D. A., Earp, J. C., Unadkat, J. D., & Slattery, J. T. (2010). Validation of a drug transporter probe cocktail using the prototypical inhibitors rifampin, probenecid, verapamil, and cimetidine.

- van der Logt, E. M., van der Velden, W. J., & Masereeuw, R. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & function, 6(1), 136–143.

- Yogeeswari, P., Sriram, D., Thirumurugan, R., Raghavendran, J. V., Sudhan, K., Pavana, R. K., & Stables, J. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of medicinal chemistry, 48(20), 6202–6211.

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

- Li, M., & Lester, H. A. (2017).

- Narita, M., Murata, S., & Akashi, A. (1990). General pharmacological studies on N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate. 3rd communication: effect on cardiovascular system. Arzneimittel-Forschung, 40(1), 25–29.

- Zhang, L., Zhang, Y., & Unadkat, J. D. (2010). Validation of a drug transporter probe cocktail using the prototypical inhibitors rifampin, probenecid, verapamil, and cimetidine. Drug Metabolism and Disposition, 38(11), 2057-2063.

- Lai, Y. (2013). Drug transporters in drug discovery and development. John Wiley & Sons.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.

-

AXXAM. (n.d.). In Vitro Assays | Electrophysiology. Retrieved from [Link]

- Gonzalez, J. E., Oades, K., Leychkis, Y., Harootunian, A., & Negulescu, P. A. (1999). Cell-based assays and instrumentation for screening ion-channel targets. Drug discovery today, 4(9), 431–439.

- Agatonovic-Kustrin, S., Kustrin, E., & Morton, D. W. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules (Basel, Switzerland), 28(21), 7346.

- Annaert, P., & Brouwer, K. L. (2009). Drug-drug interactions: tools for drug transporter protein studies. Current drug metabolism, 10(6), 575–588.

- Atanasov, A. G., Waltenberger, B., Pferschy-Wenzig, E. M., Linder, T., Wawrosch, C., Uhrin, P., ... & Dirsch, V. M. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(17), 5173.

- Zhang, Y., Zhang, L., & Unadkat, J. D. (2019). Validation of the ex vivo drug transporter–drug interaction screening system. Nature Biomedical Engineering, 3(10), 826-836.

- Das, D., & Yu, D. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial agents and chemotherapy, 66(2), e01834-21.

- Sakurai, T., Ojima, H., Yamasaki, T., Kojima, H., & Akashi, A. (1989). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. Japanese journal of pharmacology, 50(1), 47–53.

- Smart, T. G. (2017). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers.

- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 235(10), 2891-2904.

- Marusich, J. A., Grant, K. R., Blough, B. E., & Wiley, J. L. (2012). Effects of synthetic cathinones contained in “bath salts” on motor behavior and a functional observational battery in mice. Neurotoxicology, 33(5), 1305-1313.

- Wang, S., Zhang, Y., Xu, Y., & Chen, Y. (2021). Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters. Frontiers in pharmacology, 12, 735899.

- Makriyannis, A., Deng, H., & Goutopoulos, A. (2005). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Current topics in medicinal chemistry, 5(8), 717–728.

- Harris, B. J., Nguyen, P. T., Zhou, G., Wulff, H., DiMaio, F., & Yarov-Yarovoy, V. (2024). Toward high-resolution modeling of small molecule–ion channel interactions. Frontiers in Pharmacology, 15, 1411428.

- Singh, S. K., Kulkarni, S., Nekkanti, S., & Lohray, B. B. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & medicinal chemistry letters, 22(6), 2230–2235.

- Kirk, K. L. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current medicinal chemistry, 13(12), 1447–1456.

- Sharma, A., & Kumar, R. (2020). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current computer-aided drug design, 16(4), 481–490.

- Brown, D. G., Lasota, C. C., Hirata, L. T., Wilkins, D. E., Scott, C. W., Trivedi, S., ... & Johansson, M. J. (2011). 2,6-Disubstituted pyrazines and related analogs as NR2B site antagonists of the NMDA receptor with anti-depressant activity. Bioorganic & medicinal chemistry letters, 21(11), 3327–3331.

- El-Gamal, M. I., Al-Ameen, A. A., Al-Shaikh, M. A., & Anbar, H. S. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Scientific reports, 14(1), 1-15.

- Singh, N. (2019). Discovery and Development of Monoamine Transporter Ligands. ACS chemical neuroscience, 10(4), 1776–1794.

- Latorre, R., & Castillo, K. (2024). Editorial: Molecular mechanisms of ion channel activation and modulation. Frontiers in Physiology, 15, 1421234.

- Magnusson, K. R., & Miller, D. L. (2011). Chemical and genetic engineering of selective ligand-ion channel interactions. Science, 333(6049), 1633-1637.

- Aouad, M. R., Al-Ghorbani, M., Al-Majidi, S. M., & Al-Salahi, R. (2022). 2,3-dihydro-1H-indene-4- thiol as selective human monoamine oxidase B inhibit. Molecules, 27(19), 6523.

- Newman, D. J. (2016). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS chemical neuroscience, 7(12), 1695–1706.

- O'Malley, T., & Isacoff, E. Y. (2022). Flavonoids as Modulators of Potassium Channels. Molecules (Basel, Switzerland), 27(19), 6523.

-

Isca Biochemicals. (n.d.). Ion channel modulators | Pharmacology. Retrieved from [Link]

-

RxList. (2024). Classifications of Nonsteroidal Anti inflammatory Drugs NSAIDs (Cyclooxygenase 1 & 2 Inhibitors COX). Retrieved from [Link]

- Balasubramanian, S., Arulkumar, M., & Sivakumar, A. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Letters in drug design & discovery, 14(4), 436–447.

-

Wikipedia. (2024). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

- Rainsford, K. D. (2007). Propionic Acid Derivative Drugs (Profens). In Milestones in Drug Therapy. Birkhäuser Basel.

Sources

- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. iscabiochemicals.com [iscabiochemicals.com]

- 12. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone protocol

Executive Summary

This protocol details the synthesis of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone , a sterically congested dihydrochalcone derivative.[1] This structural motif is frequently encountered in the development of sodium channel blockers and specific neuroactive ligands.

The synthesis presents two primary chemical challenges:

-

Steric Hindrance: The 2,6-dimethyl substitution on the aldehyde creates significant steric bulk, inhibiting nucleophilic attack during the aldol condensation.

-

Chemoselectivity: Reducing the

-unsaturated alkene without reducing the carbonyl group or defluorinating the aromatic ring.

This guide overcomes these challenges using a High-Temperature Claisen-Schmidt Condensation followed by a Chemoselective Transfer Hydrogenation using Ammonium Formate/Pd-C. This method offers superior safety and selectivity profiles compared to traditional pressurized hydrogenation.

Retrosynthetic Analysis & Strategy

To synthesize the target 1,3-diarylpropanone, we utilize a disconnection at the C2-C3 bond, tracing back to a chalcone intermediate formed via condensation.[1]

Strategic Logic:

-

Fragment A (Nucleophile): 2'-Fluoroacetophenone.[1] The electron-withdrawing fluorine (ortho) slightly increases the acidity of the

-protons, facilitating enolate formation.[1] -

Fragment B (Electrophile): 2,6-Dimethylbenzaldehyde.[1] The methyl groups at the 2,6-positions block the trajectory of the incoming enolate (Ortho Effect). Standard room-temperature aldol protocols will fail; thermodynamic control (reflux) is required.[1]

Synthesis Pathway Diagram

Figure 1: Modular synthesis pathway highlighting the critical intermediate and reaction conditions.

Experimental Protocol

Stage 1: Modified Claisen-Schmidt Condensation

Objective: Overcome the steric barrier of the 2,6-dimethyl group to form the chalcone.[1]

Reagents:

-

2'-Fluoroacetophenone (1.0 eq)[1]

-

2,6-Dimethylbenzaldehyde (1.1 eq)[1]

-

Potassium Hydroxide (KOH), 40% aq. solution (2.0 eq)

-

Ethanol (Absolute)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 2'-Fluoroacetophenone (10 mmol) and 2,6-Dimethylbenzaldehyde (11 mmol) in Ethanol (30 mL).

-

Catalysis: Add 40% aqueous KOH (20 mmol) dropwise over 5 minutes. The solution may turn yellow/orange immediately.

-

Reaction (Critical Step): Heat the mixture to a vigorous reflux (

).-

Expert Insight: Unlike standard aldol reactions that run at RT, this hindered substrate requires thermal energy to overcome the activation barrier. Reflux for 18–24 hours .

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ketone.

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into crushed ice (100 g) containing HCl (to pH ~3).

-

The chalcone should precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol.[2]

-

Data Specification: Stage 1

| Parameter | Value | Note |

|---|---|---|

| Appearance | Yellow Crystalline Solid | Conjugation imparts color |

| Yield Target | 65 - 75% | Lower than unhindered analogs |

| Melting Point | Distinct (Compound Specific) | Verify vs Reference Standard |[1]

Stage 2: Chemoselective Transfer Hydrogenation

Objective: Reduce the alkene to an alkane without reducing the ketone or C-F bond.

Why Transfer Hydrogenation?

Using Ammonium Formate as a hydrogen donor with Pd/C is kinetically controlled. It is highly selective for

Reagents:

-

Chalcone Intermediate (from Stage 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Ammonium Formate (5.0 eq)

-

Methanol (HPLC Grade)

Procedure:

-

Inerting: Purge a two-neck round-bottom flask with Nitrogen (

).[1] -

Loading: Add the Chalcone (5 mmol) and Methanol (25 mL). Stir to dissolve.

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).

-

Safety: Pd/C is pyrophoric. Add it to the wet solution under

flow.

-

-

Initiation: Add Ammonium Formate (25 mmol) in a single portion.

-

Reaction: Heat to a mild reflux (

) for 1–2 hours.-

Visual Cue: Evolution of

gas (bubbling) indicates the reaction is proceeding.

-

-

Filtration: Cool to RT. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

-

Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water, dry over

, and concentrate.

Data Specification: Stage 2

| Parameter | Value | Note |

|---|---|---|

| Appearance | Colorless/Pale Oil or Solid | Loss of conjugation removes color |

| Purity (HPLC) | > 98% | Single peak expected |

| Mass Spec | [M+H]+ = 257.1 (approx) | Confirm molecular weight |[1]

Critical Process Parameters (CPP) & Troubleshooting

Troubleshooting the "Ortho Effect"

If Stage 1 yields are <30% due to extreme steric hindrance, the Aldol route may be thermodynamically unfavorable.

-

Alternative Protocol: Switch to a Wittig Reaction .

Safety & Handling

-

Fluorinated Aromatics: Can be skin irritants. Use nitrile gloves.

-

Palladium on Carbon: Store under water or inert gas. Never add dry catalyst to flammable solvents in the presence of air.

-

Ammonium Formate: Decomposes to

,

References

-

Ahmed, N., & van Lier, J. E. (2006).[3] Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[1][3] Journal of Chemical Research.[3]

-

Source:[1]

-

-

Moore, J. et al. (2019).[4] The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Green Chemistry.

-

Source:

-

-

BenchChem Technical Guides. (2025). Overcoming steric hindrance in cis-chalcone synthesis.

-

Source:

-

-

Claisen, L. (1881).[5] Condensationen von Ketonen mit Aldehyden.[5][6][7][8][9][10] Berichte der Deutschen Chemischen Gesellschaft.

Sources

- 1. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone via Grignard Coupling

This Application Note is structured to provide a high-level, reproducible protocol for the synthesis of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone (CAS 898755-02-7). This molecule is a functionalized dihydrochalcone derivative, often utilized as a scaffold in medicinal chemistry for GPCR ligands and kinase inhibitors.

The guide prioritizes the Weinreb Amide Route , widely regarded in pharmaceutical development as the "Gold Standard" for ketone synthesis due to its elimination of over-addition side reactions (tertiary alcohol formation) common with acid chlorides or esters.

Executive Summary & Strategic Rationale

The synthesis of sterically congested ketones such as this compound presents two primary challenges:

-

Steric Hindrance: The 2,6-dimethyl substitution on the aliphatic chain creates significant bulk, potentially retarding nucleophilic attack if the disconnection is chosen poorly.

-

Chemoselectivity: Direct reaction of Grignard reagents with acid chlorides or esters often yields tertiary alcohols.

Selected Strategy: We utilize a Weinreb Amide (N-methoxy-N-methylamide) intermediate. The stable 5-membered chelate intermediate formed upon Grignard addition prevents the collapse of the tetrahedral intermediate until acidic hydrolysis, guaranteeing exclusive ketone formation.

Retrosynthetic Analysis

The molecule is disconnected at the carbonyl-aryl bond, utilizing the robust 2-fluorophenylmagnesium bromide (nucleophile) and the Weinreb amide of 3-(2,6-dimethylphenyl)propanoic acid (electrophile).

Figure 1: Retrosynthetic disconnection strategy preventing over-alkylation.[1]

Critical Reagents & Equipment

Reagent Specifications

| Reagent | Purity | Role | Stoichiometry |

| 2-Fluorobromobenzene | ≥99% | Grignard Precursor | 1.30 eq |

| Magnesium Turnings | Grignard Grade | Metal Reagent | 1.50 eq |

| Weinreb Amide Intermediate | ≥98% | Electrophile | 1.00 eq |

| THF (Tetrahydrofuran) | Anhydrous (<50 ppm H₂O) | Solvent | 10-15 V |

| Iodine (I₂) | Resublimed | Initiator | Catalytic |

| Sat.[2] NH₄Cl (aq) | - | Quenching Agent | Excess |

Equipment Requirements

-

Reaction Vessel: 3-Neck Round Bottom Flask (flame-dried/oven-dried).

-

Atmosphere Control: Schlenk line or Nitrogen balloon with oil bubbler.

-

Temperature Control: Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).

-

Addition: Pressure-equalizing addition funnel.

Detailed Experimental Protocol

Phase 1: Preparation of Grignard Reagent (2-Fluorophenylmagnesium bromide)

Note: While commercial solutions are available, in-situ preparation ensures maximum titer activity, critical for coupling with hindered amides.

-

Activation: Place Mg turnings (1.5 eq) in the reaction flask under N₂ flow. Dry stir for 10 min. Add a single crystal of Iodine.[1] Heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

-

Solvation: Allow to cool. Add anhydrous THF (approx. 20% of total volume).

-

Initiation: Add 5-10% of the 2-fluorobromobenzene solution (diluted in THF). Watch for turbidity, exotherm, and disappearance of iodine color.

-

Troubleshooting: If initiation fails, add 10 µL of 1,2-dibromoethane (entrainment method).

-

-

Propagation: Once initiated, add the remaining bromide solution dropwise over 30-45 minutes, maintaining a gentle reflux.

-

Maturation: After addition, stir at reflux for 1 hour, then cool to Room Temperature (RT).

Phase 2: The Coupling Reaction (Weinreb Protocol)

-

Substrate Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (5 V) in a separate flame-dried flask. Cool this solution to 0°C .

-

Grignard Addition: Transfer the prepared Grignard solution via cannula (or syringe) to the amide solution dropwise over 20 minutes.

-

Mechanistic Insight: The Mg atom chelates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable 5-membered ring intermediate. This stability prevents the "second attack" observed with esters.

-

-

Reaction Monitoring: Allow the mixture to warm to RT and stir for 2-3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3][4]

-

Checkpoint: The intermediate is stable; the ketone product will NOT appear until hydrolysis. Look for the disappearance of the starting amide.

-

Phase 3: Quench and Isolation[5]

-

Hydrolysis: Cool the reaction mixture to 0°C. Carefully quench by dropwise addition of saturated NH₄Cl solution.

-

Caution: Exothermic release of H₂.[1]

-

-

Extraction: Dilute with Ethyl Acetate (EtOAc). Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash: Wash combined organics with 1M HCl (to remove methoxyamine byproduct), then brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil is typically purified via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Process Workflow & Logic

Figure 2: Step-by-step process flow ensuring safety and intermediate stability.

Quality Control & Validation

To ensure the integrity of the synthesized This compound , the following analytical parameters must be met:

| Parameter | Method | Acceptance Criteria |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Diagnostic triplet at ~3.0-3.2 ppm (methylene adjacent to ketone); Multiplet at ~6.9-7.8 ppm (Aromatic protons). |

| Identity | ¹⁹F NMR | Single peak at ~-110 to -115 ppm (relative to CFCl₃). |

| Purity | HPLC (C18, ACN/H₂O) | >98.0% Area Under Curve (AUC). |

| Mass | LC-MS (ESI+) | [M+H]⁺ = 257.13 m/z (Calc MW: 256.32). |

Common Impurities:

-

Biaryl coupling: 2,2'-Difluorobiphenyl (from Grignard homocoupling). Remedy: Slow addition of bromide to Mg.[5]

-

Unreacted Amide: Remedy: Ensure Grignard titer is >1.0 M and use 1.3 eq excess.

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

-

Sigma-Aldrich. (2023). "Product Specification: this compound". Merck KGaA.

-

Kikuchi, M. et al. (2018). "Grignard Reaction of Weinreb Amides for the Synthesis of Functionalized Ketones". Chemical and Pharmaceutical Bulletin, 66(1).

-

BenchChem. (2025).[6] "2-Fluorobenzonitrile: A Comprehensive Technical Guide". BenchChem Application Notes.

Sources

- 1. youtube.com [youtube.com]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal [mdpi.com]

- 5. theochem.mercer.edu [theochem.mercer.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Purity Isolation of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone using Normal-Phase Flash Chromatography

Abstract

This application note provides a comprehensive and robust protocol for the purification of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone (CAS 898755-02-7) from a crude reaction mixture using normal-phase flash column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring a high-purity sample for subsequent analytical, characterization, or synthetic applications. We detail the rationale for method selection, a step-by-step protocol from mobile phase optimization to final product isolation, and a troubleshooting guide to address common chromatographic challenges.

Introduction and Rationale for Method Selection

This compound is an aromatic ketone with a molecular formula of C₁₇H₁₇FO and a molecular weight of 256.31 g/mol [1]. The structure, featuring two substituted phenyl rings and a propiophenone backbone, imparts a significantly lipophilic and largely non-polar character. However, the ketone functional group introduces a degree of polarity. The purification of such intermediates is a critical step in multi-step synthesis, as impurities can adversely affect the yield, purity, and pharmacological profile of downstream products[2].

Choosing the Right Chromatographic Mode:

The selection between normal-phase and reversed-phase chromatography is a pivotal decision in developing a purification strategy[3].

-

Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase[4][5]. It is exceptionally well-suited for separating compounds soluble in organic solvents like hexane, ethyl acetate, or dichloromethane[6]. Non-polar compounds elute first, while more polar compounds are retained longer[4].

-

Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-modified silica) with a polar mobile phase (commonly water/acetonitrile or water/methanol mixtures)[3][5].

Given the predominantly non-polar structure of this compound and its expected solubility in organic solvents, normal-phase chromatography is the superior choice . This approach allows for effective retention and separation from both more polar and less polar impurities using a simple, non-aqueous solvent system, which also simplifies solvent removal post-purification[7].

Pre-Purification: Mobile Phase Optimization via TLC

Before committing to a large-scale column, Thin-Layer Chromatography (TLC) must be performed to identify an optimal mobile phase (eluent). The goal is to find a solvent system that provides a retention factor (Rƒ) for the target compound of approximately 0.25-0.35 . This Rƒ value ensures that the compound will migrate through the column efficiently without eluting too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use)[8].

Protocol for TLC Analysis:

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

-

Eluent Screening: Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a slightly more polar modifier (e.g., Ethyl Acetate or Dichloromethane). Common starting ratios include 95:5, 90:10, and 80:20 (Hexane:Ethyl Acetate).

-

Development: Place the TLC plates in the chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

-

Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the product: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Selection: Choose the solvent system that yields the desired Rƒ of ~0.3 and shows good separation from major impurities.

Detailed Flash Chromatography Purification Protocol

This protocol assumes the use of a standard glass flash chromatography column with silica gel as the stationary phase.

Materials and Reagents

-

Stationary Phase: Silica gel (flash grade, 230-400 mesh).

-

Mobile Phase: HPLC-grade Hexane and Ethyl Acetate (or the optimal system determined by TLC).

-

Crude Sample: this compound.

-

Apparatus: Glass chromatography column, separatory funnel/pump for solvent delivery, fraction collection tubes, rotary evaporator.

Step-by-Step Methodology

-

Column Packing (Wet Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate)[9].

-

Pour the slurry into the column. Gently tap the sides of the column to ensure an even and compact bed without air bubbles[9].

-

Add a protective layer of sand on top of the silica bed.

-

Drain the solvent until it is level with the top of the sand. Never let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the mobile phase itself.

-

Carefully apply the concentrated sample solution directly onto the center of the sand layer using a pipette.

-

Drain the solvent just until the sample is absorbed into the sand/silica.

-

Gently add a small amount of fresh mobile phase, wash the sides of the column, and drain again to ensure the sample is loaded as a tight, narrow band.

-

-

Elution and Fraction Collection:

-

Carefully fill the top of the column with the mobile phase.

-

Begin the elution process by applying gentle positive pressure or allowing gravity flow.

-

Start collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

-

If impurities are close to the product Rƒ, consider using a gradient elution. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the percentage of the more polar solvent (e.g., to 90:10, then 85:15) to elute the target compound[8].

-

-

Monitoring and Pooling:

-

Analyze the collected fractions using TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for direct comparison.

-

Combine all fractions that show a single, clean spot corresponding to the target compound's Rƒ.

-

Fractions containing a mix of product and impurities can be combined and re-purified if necessary.

-

-

Solvent Removal:

-

Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound as a solid or oil.

-

Place the final product under high vacuum to remove any residual solvent.

-

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process.

Caption: Workflow for chromatographic purification.

Expected Results & Data Summary

The successful application of this protocol should result in a significant increase in purity. The following table summarizes typical experimental parameters and expected outcomes.

| Parameter | Value / Description | Rationale |

| Column Dimensions | 40 mm ID x 300 mm Length | Suitable for purifying 1-5 g of crude material. |

| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for this type of molecule[9]. |

| Mobile Phase | Gradient: 5% to 15% Ethyl Acetate in Hexane | Allows for elution of non-polar impurities first, followed by the target compound. |

| Crude Purity (Pre) | ~85% (by HPLC/GC) | Typical purity from a synthetic reaction mixture. |

| Final Purity (Post) | >99% (by HPLC/GC) | Demonstrates the effectiveness of the purification method. |

| Recovery Yield | 85-95% | A high yield is expected with careful fraction collection and handling. |

| Appearance | White to off-white solid or clear oil | The physical state depends on the final purity and residual solvent. |

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide addresses common problems encountered during flash chromatography[8][9][10].

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation | - Inappropriate mobile phase.- Column was overloaded.- Column packed improperly (air bubbles/channels). | - Re-optimize the mobile phase with TLC to achieve a larger ΔRƒ between spots.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully using the wet slurry method[9]. |

| Compound Elutes Too Quickly (in solvent front) | - Mobile phase is too polar. | - Use a less polar mobile phase (e.g., decrease the percentage of ethyl acetate). |

| Compound Won't Elute | - Mobile phase is not polar enough.- Compound may have degraded on the silica. | - Gradually increase the polarity of the mobile phase (gradient elution)[8].- Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for an hour before developing. |

| Streaking/Tailing of Bands | - Sample was overloaded or not fully dissolved.- Silica gel is too acidic for the compound.- Mobile phase is interacting poorly with the compound. | - Load a smaller, more concentrated sample.- Consider using deactivated silica (e.g., treated with triethylamine) if the compound is basic.- Try a different solvent system. |

| Column Blockage | - Particulate matter in the sample or solvent.- Precipitation of the compound on the column. | - Filter the crude sample solution before loading.- Ensure the compound is fully soluble in the mobile phase. If blockage occurs, carefully back-flushing may help[9]. |

Conclusion

The normal-phase flash chromatography protocol detailed in this application note is a highly effective and reliable method for the purification of this compound. By carefully optimizing the mobile phase with TLC and following a systematic approach to column packing, sample loading, and fraction collection, researchers can consistently obtain this compound with purity exceeding 99%. This high level of purity is essential for ensuring the integrity and reproducibility of subsequent research and development activities.

References

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

LookChem. This compound. [Link]

-

Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

-

Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

-

Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

-

SCION Instruments. HPLC Troubleshooting Guide. [Link]

-

Hawach Scientific. Normal Phase vs Reverse Phase Chromatography for HPLC. [Link]

-

Biotage. How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? [Link]

-

PubChem. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. [Link]

-

Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

-

alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

-

NIH Public Access - CORE. Synthesis and Evaluation of... [Link]

-

ResearchGate. What is a good way to select mobile phase in chromatography? [Link]

-

PubMed Central. High performance liquid chromatographic separation of thirteen drugs... [Link]

-

YouTube. How to Select the Right Mobile Phase, Column, Chromatographic Parameters & Detector in HPLC. [Link]

-

ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

-

PubMed. Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol. [Link]

-

Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

- Google Patents.

-

MDPI. Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives... [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. hawach.com [hawach.com]

- 4. echemi.com [echemi.com]

- 5. What is the difference between normal-phase chromatography and reversed-phase chromatography? | AAT Bioquest [aatbio.com]

- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 7. biotage.com [biotage.com]

- 8. Chromatography [chem.rochester.edu]

- 9. chromtech.com [chromtech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Quantitative Analysis of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive and validated protocol for the identification and quantification of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone in solution, a compound of interest in forensic and pharmaceutical research. The methodology detailed herein leverages the sensitivity and specificity of Gas Chromatography-Mass Spectrometry (GC-MS) to ensure accurate and reliable results. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed workflow from sample preparation to data analysis, grounded in established analytical principles.

Introduction

This compound is a substituted propiophenone with a molecular formula of C17H17FO and a molecular weight of 256.31 g/mol [1]. Its chemical structure and properties, including a high boiling point of 388.7°C at 760 mmHg, make it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[1]. GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the identification and quantification of volatile and semi-volatile organic compounds in various matrices[2][3][4].

The increasing emergence of novel psychoactive substances (NPSs) necessitates the development of robust and validated analytical methods for their detection[5][6][7]. This protocol has been designed to provide a reliable framework for the analysis of this compound, with a focus on scientific integrity and methodological transparency.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for GC-MS analysis.

Materials and Reagents

-

Analyte: this compound (CAS: 898755-02-7) standard[1]

-

Solvent: High-purity, volatile organic solvent suitable for GC-MS analysis such as methanol, dichloromethane, or ethyl acetate[8].

-

Glassware: 1.5 mL glass autosampler vials with inserts[8].

-

Pipettes and Syringes: Calibrated micropipettes and syringes for accurate liquid handling.

Sample Preparation Protocol

Effective sample preparation is crucial for obtaining reliable GC-MS data. The goal is to prepare a sample that is free of particulates and at a concentration suitable for the instrument's sensitivity[8][9].

4.1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., methanol) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution. A recommended concentration range for creating a calibration curve is 1 µg/mL to 100 µg/mL.

4.2. Sample Preparation

-

Dilution: For unknown samples, it is recommended to perform an initial screening to estimate the analyte concentration. Based on the screening, dilute the sample with the chosen solvent to fall within the linear range of the calibration curve. A target concentration of approximately 10 µg/mL for a 1 µL splitless injection is a good starting point[8].

-

Filtration/Centrifugation: Ensure that the final sample solution is free of any particulate matter that could block the injection syringe or contaminate the GC inlet and column. If necessary, centrifuge the sample and transfer the supernatant to a clean autosampler vial[8].

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument in use. The GC-MS system is composed of a gas chromatograph for separating compounds and a mass spectrometer for detecting and identifying them[2].

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column, enhancing sensitivity for trace analysis[8]. |

| Injector Temperature | 280 °C | To ensure rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for standard capillary columns. |

| Column | Non-polar (e.g., DB-5ms, HP-5ms) or mid-polarity (e.g., containing cyanopropylphenyl substitution) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column is a good starting point for general-purpose analysis of many organic compounds. A mid-polarity column can offer different selectivity[10]. |

| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | The initial temperature is set below the solvent's boiling point. The ramp rate is chosen to ensure good separation of the analyte from any impurities. The final temperature ensures the elution of the analyte and cleaning of the column. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible mass spectra, which can be compared to spectral libraries[3]. |

| Ionization Energy | 70 eV | The standard energy for EI, which generates consistent fragmentation patterns for library matching. |

| Source Temperature | 230 °C | To maintain the analyte in the gas phase and promote efficient ionization[11]. |

| Quadrupole Temperature | 150 °C | To ensure stable performance of the mass analyzer[11]. |

| Transfer Line Temperature | 290 °C | To prevent condensation of the analyte as it passes from the GC to the MS[11]. |

| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full scan mode is used for qualitative identification and to obtain a complete mass spectrum. SIM mode offers higher sensitivity for quantitative analysis by monitoring specific ions of the target analyte. |

Data Analysis and Quantification

6.1. Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the analyte in the sample with that of a known standard. The mass spectrum should exhibit a characteristic molecular ion peak (m/z 256.31) and a unique fragmentation pattern.

6.2. Quantitative Analysis

Quantification is performed by creating a calibration curve from the analysis of the working standard solutions. The peak area of the analyte is plotted against its concentration. The concentration of the analyte in unknown samples is then determined by interpolating its peak area on the calibration curve. For higher accuracy, an internal standard can be used.

Method Validation

To ensure the reliability of the analytical results, the GC-MS method should be validated according to established guidelines[12][13]. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria | Procedure |

| Specificity | No interfering peaks at the retention time of the analyte. | Analyze blank matrix samples to ensure no co-eluting interferences. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | Analyze a series of at least five standard concentrations and perform a linear regression analysis. |

| Accuracy | Recovery within 80-120% | Analyze spiked matrix samples at different concentration levels and calculate the percentage recovery. |

| Precision | Relative Standard Deviation (RSD) ≤ 15% | Analyze replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision). |

| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | Determined by analyzing progressively lower concentrations of the analyte. |